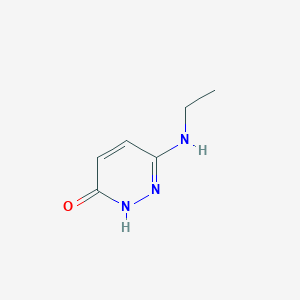![molecular formula C15H10O4 B3021087 (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid CAS No. 101999-46-6](/img/structure/B3021087.png)
(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid
Übersicht
Beschreibung
(2-oxo-2H-benzo[h]chromen-4-yl)acetic acid, also known as OBCAA, is a naturally occurring organic compound that has been studied extensively in recent years. OBCAA is a phenolic acid found in many foods, such as fruits, vegetables, grains, and nuts. It has been found to have a number of beneficial properties, including antioxidant, anti-inflammatory, and anti-cancer activities. OBCAA is also an important component of the human diet, as it is involved in the metabolism of essential fatty acids, cholesterol, and other nutrients.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The crystal structure of 7,8-benzocoumarin-4-acetic acid, a compound closely related to (2-oxo-2H-benzo[h]chromen-4-yl)acetic acid, was studied. The fused-ring system of this compound is almost planar, and it forms specific hydrogen bond chains and layers in the crystal, contributing to our understanding of molecular interactions and structures in crystalline materials (Swamy et al., 2015).
Synthesis and Antibacterial Activity : Research has been conducted on synthesizing various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and examining their antibacterial properties. These studies are significant in exploring new antibacterial agents and understanding their chemical properties (Čačić et al., 2009); (Čačić et al., 2006).
Antineoplastic Activity : Studies have been conducted on the synthesis of certain derivatives of 2-oxo-2H-chromen-3-yl compounds and their antineoplastic (anti-cancer) activities. This research is pivotal in cancer treatment and drug development (Gašparová et al., 2013).
Synthesis of Novel Triazole Derivatives : Research on the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one, which is structurally similar to the compound , contributes to the development of compounds with potential biological applications (Mottaghinejad & Alibakhshi, 2018).
Antioxidant Activity of New Derivatives : The synthesis and evaluation of the antioxidant activity of new coumarin derivatives, including those based on 2-oxo-2H-chromen-4-yl compounds, are significant in the study of compounds that can counteract oxidative stress, a factor in many diseases (Kadhum et al., 2011).
Ultrasound-Promoted Synthesis and Cytotoxic Activity : Research has shown the use of ultrasound irradiation in the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, and their cytotoxic activity against human cells. This method offers a rapid and efficient way to synthesize potentially therapeutic compounds (Gomha & Khalil, 2012).
Ionic Liquid Catalyst in Synthesis : An eco-friendly procedure using an ionic liquid catalyst for the synthesis of thiazolidin-4-one derivatives based on 2-oxo-2H-chromen-4-yl has been developed. This represents an advancement in green chemistry and synthesis methods (Ghashang et al., 2016).
Protection Against Cardiac Remodeling : A study on (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, structurally related to the compound of interest, demonstrated its protective effect against cardiac remodeling in rats. This research is important for understanding and developing new treatments for cardiac diseases (Emna et al., 2020).
Eigenschaften
IUPAC Name |
2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-13(17)7-10-8-14(18)19-15-11-4-2-1-3-9(11)5-6-12(10)15/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATASCPGAABWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327985 | |
| Record name | 2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101999-46-6 | |
| Record name | 2-(2-oxobenzo[h]chromen-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Ethyl-1H-imidazol-2-ylmethyl)-amino]-ethanol](/img/structure/B3021006.png)



![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3021013.png)

![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B3021015.png)







